molecular formula C7H9BrN2O3 B11824908 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11824908
M. Wt: 249.06 g/mol
InChI Key: DEXRVRARNQORNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-Bromo-1-(2-carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

    1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom.

    4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group.

Uniqueness

4-Bromo-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

4-bromo-1-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)9-10(4)2-3-11/h11H,2-3H2,1H3,(H,12,13)

InChI Key

DEXRVRARNQORNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCO)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.